molecular formula C11H12F3NO3 B13500693 Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B13500693
M. Wt: 263.21 g/mol
InChI Key: MYYPLSSIHLZSFH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C11H12F3NO3 It is characterized by the presence of an ethyl ester group, an amino group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:

    Nitration: The starting material, ethyl 4-hydroxybenzoate, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Etherification: The hydroxyl group at the 4-position is converted to a trifluoroethoxy group using 2,2,2-trifluoroethanol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate can be compared with similar compounds such as:

    Ethyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate: Similar structure but different position of the amino group.

    Ethyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

    Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

The uniqueness of this compound lies in the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs.

Biological Activity

Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoroethoxy group which is known to enhance lipophilicity and bioactivity. The presence of the trifluoromethyl group can significantly influence the compound's interaction with biological targets, affecting both potency and selectivity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the trifluoroethoxy moiety. For instance:

  • In vitro Studies : this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were reported in some related studies as low as 8 μg/mL against A. baumannii and E. coli .

Anti-cancer Activity

The compound has also been explored for its potential anti-cancer properties:

  • VEGFR-2 Inhibition : Related compounds have shown promise as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. The structural features provided by the trifluoroethoxy group may enhance binding affinity to the receptor .

Case Studies

  • Antibacterial Efficacy : A study focusing on a series of benzoate derivatives demonstrated that modifications including the trifluoroethoxy group led to enhanced antibacterial properties. The study indicated that these modifications could be pivotal in developing new antibiotics against resistant strains .
  • Anticancer Potential : Another research highlighted a compound structurally similar to this compound that exhibited significant inhibition of tumor growth in xenograft models. The compound's ability to modulate key signaling pathways was attributed to its unique structural characteristics .

Data Summary

Biological ActivityTarget Pathway/OrganismMIC (μg/mL)References
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli4
VEGFR-2 InhibitionTumor AngiogenesisN/A

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C11H12F3NO3/c1-2-17-10(16)7-3-4-9(8(15)5-7)18-6-11(12,13)14/h3-5H,2,6,15H2,1H3

InChI Key

MYYPLSSIHLZSFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N

Origin of Product

United States

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